4-hydroxy-2-oxo-N'-[(1E)-(1H-pyrrol-2-yl)methylidene]-1-azatricyclo[7.3.1.0^{5,13}]trideca-3,5(13),6,8-tetraene-3-carbohydrazide
Description
This compound features a tricyclic core (azatricyclo[7.3.1.0^{5,13}]) fused with a carbohydrazide group and a pyrrole-derived hydrazone moiety. Its structural complexity arises from the conjugated tetraene system and the presence of multiple heteroatoms (N, O). Such derivatives are typically synthesized via cyclocondensation of hydrazides with orthoesters or ketones under acidic conditions, as seen in related carbohydrazide syntheses (e.g., 57–68% yields in ) .
Properties
IUPAC Name |
4-hydroxy-2-oxo-N-[(E)-1H-pyrrol-2-ylmethylideneamino]-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3/c23-16-13-7-1-4-11-5-3-9-22(15(11)13)18(25)14(16)17(24)21-20-10-12-6-2-8-19-12/h1-2,4,6-8,10,19,23H,3,5,9H2,(H,21,24)/b20-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHADSDURELEVBN-KEBDBYFISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC=C2)C(=C(C(=O)N3C1)C(=O)NN=CC4=CC=CN4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C3C(=CC=C2)C(=C(C(=O)N3C1)C(=O)N/N=C/C4=CC=CN4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-hydroxy-2-oxo-N'-[(1E)-(1H-pyrrol-2-yl)methylidene]-1-azatricyclo[7.3.1.0^{5,13}]trideca-3,5(13),6,8-tetraene-3-carbohydrazide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and possible therapeutic applications based on current research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the hydrazone linkage and the incorporation of the pyrrole moiety. While specific synthetic routes for this compound are not extensively documented in the available literature, similar compounds have been synthesized using standard organic chemistry techniques involving condensation reactions and cyclization.
Antioxidant Properties
Preliminary studies indicate that derivatives of this compound exhibit significant antioxidant activity. For instance, related compounds have shown promising results in scavenging free radicals, which is crucial for preventing oxidative stress-related diseases. The DPPH radical scavenging assay is commonly used to evaluate such activity, with lower SC50 values indicating higher potency.
| Compound | SC50 (μg/mL) | Control (Ascorbic Acid) |
|---|---|---|
| Compound A | 40.4 | 1.65 |
| Compound B | 2.36 | - |
Antimicrobial Activity
Research has demonstrated that derivatives of this class of compounds possess antimicrobial properties against various pathogens. For example, similar structures have been tested against Gram-positive and Gram-negative bacteria, with some showing inhibitory effects on pathogenic strains.
In a study evaluating the antibacterial efficacy of related compounds:
- Gram-positive bacteria: Effective against Staphylococcus aureus.
- Gram-negative bacteria: Limited activity observed.
Anticancer Potential
Emerging evidence suggests that the compound may exhibit anticancer properties by inhibiting tumor cell proliferation. For instance, derivatives have been tested in vitro against cancer cell lines, demonstrating cytotoxic effects that warrant further investigation into their mechanisms of action.
Case Studies
Several case studies have documented the biological effects of structurally similar compounds:
- Anticancer Activity : A study published in a peer-reviewed journal highlighted the cytotoxic effects of a related hydrazone compound on human cancer cell lines, with IC50 values indicating significant growth inhibition.
- Antimicrobial Assessment : Another study evaluated a series of hydrazone derivatives for their antimicrobial activity against common pathogens, revealing effectiveness particularly against fungal strains.
Comparison with Similar Compounds
Structural Analogues
Key Insights :
- Carboxamide vs.
- Anhydride vs.
Physicochemical Properties
Implications :
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
